3-(4-Bromo-2-nitrophenyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
3-(4-bromo-2-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-4-10(11(6-9)14(15)16)8-2-1-5-13-7-8/h1-7H |
InChI Key |
TYCHQWXOAQLGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Bromo-2-nitrophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromo-2-nitrophenyl)pyridine is a substituted biaryl compound featuring a pyridine ring linked to a brominated and nitrated phenyl ring. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The presence of bromo and nitro functional groups on the phenyl ring offers versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed synthetic protocol, and an exploration of its potential applications in the development of novel therapeutics.
Physicochemical and Molecular Properties
While specific experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature, its key molecular characteristics can be precisely defined.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrN₂O₂ | [2] |
| Molecular Weight | 279.09 g/mol | [2] |
| CAS Number | 2541640-85-9 | [2] |
| IUPAC Name | This compound | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromopyridine
-
(4-Bromo-2-nitrophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromo-2-nitrophenyl)boronic acid (1.0 eq), 3-bromopyridine (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The protons on the pyridine ring will likely appear in the range of δ 7.0-9.0 ppm, while the protons on the nitrophenyl ring will be in the range of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 11 distinct signals for the carbon atoms. The carbons of the pyridine ring typically resonate between δ 120-155 ppm. The carbons of the nitrophenyl ring will also appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
N-O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 278 and a characteristic [M+2]⁺ peak of similar intensity at m/z 280, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3] Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage of the bond between the two aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The pyridine nucleus is a common feature in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
The bromo and nitro groups provide strategic points for diversification:
-
Suzuki or other cross-coupling reactions at the bromine position can introduce further aryl or alkyl substituents.
-
The nitro group can be a precursor to an amino group via reduction. This resulting amine can then be functionalized in numerous ways, such as through amide bond formation, to generate a library of compounds for biological screening.
-
The nitro group itself can participate in nucleophilic aromatic substitution reactions.
Given that nitropyridines are precursors for a wide range of bioactive molecules, including antitumor and antiviral agents, this compound holds significant potential as a key intermediate in the development of new chemical entities for various therapeutic areas.[4][5]
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Synlett.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- General Chemistry. (n.d.). Mass Spectrometry and Infrared Spectroscopy.
- ChemicalBook. (2026, January 17).
-
PubChem. (n.d.). 3-Bromopyridine. [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ChemSrc. (n.d.). This compound. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074. [Link]
- LibreTexts Chemistry. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.
-
PubChem. (n.d.). 3-(p-Nitrophenyl)-4-brompyridine. [Link]
- Shikha, D., & Awasthi, R. (2015). Application of I.R.
- Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egypt. J. Chem., 65(2), 439-450.
- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074. [Link]
- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4496. [Link]
-
Bastrakov, M., & Starosotnikov, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(18), 5521. [Link]
- El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. 2541640-85-9|this compound|BLD Pharm [bldpharm.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Solubility Profiling & Characterization of 3-(4-Bromo-2-nitrophenyl)pyridine
Executive Summary & Compound Significance
3-(4-Bromo-2-nitrophenyl)pyridine (C₁₁H₇BrN₂O₂) is a functionalized biaryl scaffold frequently utilized in medicinal chemistry as an intermediate for fused heterocycles (e.g., carbolines, phenanthridines) via reductive cyclization. Its structural features—a basic pyridine ring, an electron-withdrawing nitro group, and a reactive bromine handle—dictate a specific solubility profile critical for reaction optimization (e.g., Suzuki-Miyaura coupling) and purification (crystallization).
This guide provides a comprehensive analysis of the compound's solubility behavior, deriving predictive models from its physicochemical properties and establishing a robust experimental protocol for precise determination.
Physicochemical Basis of Solubility
To understand the solubility of this compound, we must deconstruct its molecular interactions using the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).
Structural Analysis[1]
-
Pyridine Ring: Acts as a weak base and a hydrogen bond acceptor (HBA). It enhances solubility in acidic aqueous media (via protonation) and polar organic solvents.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that creates a significant dipole moment. It serves as a potent HBA, facilitating solubility in polar aprotic solvents.
-
Bromo Substituent (-Br): Increases lipophilicity (LogP) and molecular weight, generally reducing water solubility while enhancing interaction with chlorinated solvents via dispersion forces.
-
Biaryl Core: The twisted biaryl linkage (due to steric hindrance between the nitro group and the pyridine ring) disrupts planar stacking, potentially lowering the crystal lattice energy compared to planar analogs, thereby improving solubility in organic solvents.
Predicted Solubility Profile
Based on the structural pharmacophore, the solubility hierarchy is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Dominant Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; Solvent acts as Lewis base to the electron-deficient aromatic rings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (50-100 mg/mL) | Dispersion forces (London) and weak hydrogen bonding (C-H...N/O). |
| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | H-bonding (Solvent OH donor to Pyridine/Nitro acceptor). Solubility decreases as alkyl chain length increases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Dipole-dipole interactions. Good for recrystallization when paired with alkanes. |
| Ethers | THF, 1,4-Dioxane | Moderate-High (20-50 mg/mL) | Coordination of ether oxygen to electron-deficient rings; moderate polarity match. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<1 mg/mL) | Mismatch in polarity; Dispersion forces insufficient to overcome crystal lattice energy. |
| Aqueous | Water (pH 7) | Negligible (<0.01 mg/mL) | Hydrophobic effect dominates. |
Experimental Protocol: Equilibrium Solubility Determination
Since specific literature values for this isomer may vary by crystal polymorph, researchers must determine exact values empirically. The Shake-Flask Method combined with HPLC-UV quantification is the gold standard for generating thermodynamically valid solubility data.
Materials & Equipment
-
Compound: this compound (>98% purity).
-
Solvents: HPLC-grade (Methanol, Acetonitrile, Water, DMSO, etc.).
-
Instrumentation: HPLC with UV/Vis detector (Agilent 1200/1260 or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Thermostat: Shaking incubator capable of maintaining T ± 0.1°C.
Step-by-Step Workflow
Step 1: Saturation Add excess solid compound to 2 mL of the target solvent in a crimp-sealed glass vial. "Excess" is defined as the presence of visible solid particles after initial sonication.
Step 2: Equilibration Incubate the vials at the target temperature (e.g., 25°C) with constant agitation (200 rpm) for 24–48 hours. This ensures the system reaches thermodynamic equilibrium ($ \mu_{solid} = \mu_{solution} $).
Step 3: Phase Separation Filter the supernatant using a syringe filter (0.22 µm or 0.45 µm PTFE for organics, Nylon for aqueous). Crucial: Pre-warm the filter to the incubation temperature to prevent precipitation during filtration.
Step 4: Quantification (HPLC) Dilute the filtrate with the mobile phase (typically 50:50 ACN:Water) to land within the linear dynamic range of the detector. Inject 10 µL.
Step 5: Data Analysis
Calculate concentration (
Workflow Diagram
Figure 1: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.
Thermodynamic Modeling & Data Interpretation
For process scale-up (e.g., crystallization), single-point solubility is insufficient. You must determine the temperature dependence of solubility.
Van't Hoff Analysis
By measuring solubility (
-
Plot:
(y-axis) vs. (x-axis, in Kelvin). -
Slope:
(Enthalpy of solution). -
Intercept:
(Entropy of solution).
Interpretation:
-
If
(Endothermic): Solubility increases with temperature. This is expected for this compound in most organic solvents. -
Steep Slope: Indicates high sensitivity to temperature, making the solvent system ideal for cooling crystallization.
Solvation Mechanism Visualization
The dissolution of this compound involves disrupting its crystal lattice (Enthalpy of Fusion) and forming new solute-solvent interactions (Enthalpy of Solvation).
Figure 2: Thermodynamic cycle of solvation showing dominant intermolecular forces.
Practical Applications in Synthesis
Reaction Solvent Selection
For Suzuki-Miyaura coupling involving this compound:
-
Recommended: 1,4-Dioxane/Water or DMF/Water mixtures.
-
Reasoning: The biaryl halide is soluble in the organic phase, while the inorganic base (e.g.,
) dissolves in the aqueous phase. The miscibility of Dioxane/DMF with water ensures phase transfer or homogeneity at elevated temperatures (80–100°C).
Purification (Recrystallization) strategy
-
Solvent System: Ethanol (Good solubility hot, poor cold) or Ethyl Acetate/Hexane (Solvent/Antisolvent).
-
Protocol: Dissolve in minimal boiling Ethyl Acetate; slowly add Hexane until turbidity persists; cool to 4°C.
References
-
BenchChem. (2025).[1] Determining the Solubility of Pyridine Derivatives: A Technical Guide. Retrieved from .
-
National Institute of Standards and Technology (NIST). (2024). 3-Bromopyridine: Phase Change and Spectral Data.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link].
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of Biaryl Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18). Retrieved from [Link].
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility parameter theory).
Sources
3-(4-Bromo-2-nitrophenyl)pyridine as a pharmaceutical intermediate
This compound: A Versatile Scaffold for -Carboline Synthesis and Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic pharmaceutical intermediates, This compound (CAS: 2541640-85-9) stands out as a high-value "linchpin" scaffold. Its structural duality—combining a reactive pyridine-nitrobenzene core with a chemically distinct bromine handle—enables the rapid assembly of
This guide details the technical utility of this intermediate, focusing on its site-selective synthesis, its role as a precursor for fused ring systems via reductive cyclization, and its capacity for late-stage diversification in Structure-Activity Relationship (SAR) studies.
Chemical Profile & Physicochemical Properties[1][2]
Understanding the physicochemical baseline is critical for optimizing reaction parameters, particularly in transition-metal-catalyzed cross-couplings where solubility and coordination usually dictate yield.
| Property | Data / Description |
| Chemical Name | This compound |
| CAS Number | 2541640-85-9 |
| Molecular Formula | C |
| Molecular Weight | 279.09 g/mol |
| Physical State | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| Key Functional Groups | Pyridine (C3-linked): Electron-deficient heterocycle, precursor to carboline N.Nitro (-NO |
| Stability | Stable under standard ambient conditions. Light sensitive (potential for nitro-nitrite rearrangement). |
Upstream Synthesis: Constructing the Core
The synthesis of this compound relies on exploiting the subtle electronic differences between halogenated positions on a nitrobenzene ring. The most robust route employs a site-selective Suzuki-Miyaura coupling .
The Regioselectivity Challenge
The reaction pairs 3-pyridineboronic acid with 1,4-dibromo-2-nitrobenzene .
-
Site A (C1-Br, Ortho to NO
): Electronically activated for oxidative addition (Pd Pd ) due to the strong electron-withdrawing nitro group. -
Site B (C4-Br, Meta to NO
): Less electronically activated but sterically less hindered.
Expert Insight: Under optimized conditions (mild base, controlled temperature), electronic activation dominates. The Pd catalyst preferentially inserts at C1, coupling the pyridine ring adjacent to the nitro group while leaving the C4-bromine intact for future use.
Experimental Protocol: Site-Selective Coupling
Objective: Synthesis of this compound on a 10 mmol scale.
-
Reagent Loading:
-
To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene (2.81 g, 10.0 mmol), 3-pyridineboronic acid (1.35 g, 11.0 mmol), and Pd(PPh
) (346 mg, 3 mol%). -
Add degassed solvent mixture: 1,4-Dioxane/Water (4:1 v/v, 50 mL).
-
Add base: Na
CO (2.12 g, 20.0 mmol).
-
-
Reaction Conditions:
-
Heat the mixture to 80 °C under an Argon atmosphere.
-
Critical Control Point: Monitor by HPLC/TLC every hour. Stop immediately upon consumption of the dibromide to prevent double coupling (formation of bis-pyridyl species). Typical time: 4–6 hours.
-
-
Work-up:
Downstream Applications: The Divergent Pathway
The true value of this intermediate lies in its ability to branch into two distinct synthetic workflows: Core Cyclization and Peripheral Functionalization .
Pathway A: Reductive Cyclization to -Carbolines
The transformation of 3-(2-nitrophenyl)pyridine derivatives into
-
Mechanism: Deoxygenation of the nitro group by a phosphine (e.g., P(OEt)
or PPh ) generates a singlet nitrene intermediate. This highly reactive species inserts into the adjacent pyridine C-H bond. -
Regiochemistry: Insertion preferentially occurs at the electron-rich C2 position of the pyridine (alpha to nitrogen), yielding the
-carboline isomer rather than the -carboline (which would require insertion at C4).
Pathway B: Orthogonal Functionalization (SAR Expansion)
The surviving bromine atom at the para position relative to the pyridine linkage serves as a universal handle. It allows medicinal chemists to append solubilizing groups, lipophilic tails, or specific binding motifs before or after the cyclization step.
-
Suzuki Coupling: Introduction of aryl/heteroaryl groups.[3]
-
Buchwald-Hartwig: Introduction of amines (morpholine, piperazine) to tune solubility and ADME properties.
Visualizing the Workflow
The following diagram illustrates the synthesis of the intermediate and its divergent applications.
Caption: Synthesis and divergent utility of this compound in generating carboline libraries.
Case Studies & Pharmaceutical Relevance
DNA Intercalation & Topoisomerase Inhibition
Carbolines are planar, electron-deficient systems capable of intercalating into DNA base pairs. Derivatives synthesized from this intermediate mimic the structure of alkaloids like cryptolepine . The bromine handle allows the attachment of cationic side chains (e.g., aminoalkyl chains) which interact with the phosphate backbone of DNA, significantly enhancing binding affinity and cytotoxicity against solid tumors.
Kinase Inhibition
The
-
Hinge Region: The pyridine nitrogen and the indole NH (formed after cyclization) form hydrogen bonds with the kinase hinge region.
-
Specificity Pocket: The bromine position (C4 of the phenyl ring) projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the kinase. Replacing Br with a hydrophobic aryl group can achieve selectivity for kinases such as CDK or DYRK .
Safety & Handling Protocols
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. While this intermediate is stable, standard precautions for nitroaromatics apply. Avoid strong reducing agents until the controlled reaction step.
-
Palladium Residues: As a pharmaceutical intermediate, Pd removal is critical.[1] Use scavenger resins (e.g., SiliaMetS® Thiol) or activated charcoal during the work-up of the final API to ensure metal content is <10 ppm.
-
Light Sensitivity: Store in amber vials. Nitro-pyridine compounds can undergo photochemical rearrangement to nitroso/nitrite species upon prolonged UV exposure.
References
-
Regioselective Suzuki Coupling of Dibromonitrobenzenes
-
Synthesis of
-Carbolines via Cadogan Cyclization:- Title: Synthetic Strategies for the Construction of δ-Carbolines: A Chemical Ladder in Search of Novel Drugs.
- Source: Current Organic Synthesis, 2012, 9(3), 377-396.
-
URL:[Link]
-
General Suzuki-Miyaura Methodology
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Carbolines in Medicinal Chemistry
- Title: Methodologies for the Synthesis of -Carbolines (and rel
- Source: LJMU Research Online.
-
URL:[Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science. The targeted compound, 3-(4-Bromo-2-nitrophenyl)pyridine, represents a versatile building block, combining the functionalities of a pyridine ring, a nitro group, and a bromine atom. These features allow for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules with potential biological activity or unique material properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in organic synthesis.[1][3]
This document provides a detailed protocol for the synthesis of this compound, delving into the mechanistic underpinnings of the reaction, a step-by-step experimental guide, and strategies for purification, characterization, and troubleshooting.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 1,4-dibromo-2-nitrobenzene and 3-pyridylboronic acid. The regioselectivity of the coupling is driven by the higher reactivity of the C-Br bond ortho to the electron-withdrawing nitro group.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 1,4-dibromo-2-nitrobenzene, forming a Pd(II) complex.[1][4]
-
Transmetalation: This step involves the transfer of the organic group (the pyridyl group) from the organoboron species to the palladium(II) center.[2] The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[2][5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Equivalents |
| 1,4-Dibromo-2-nitrobenzene | 3460-18-2 | 280.90 | 1.0 equiv |
| 3-Pyridylboronic acid | 1692-25-7 | 122.92 | 1.2 equiv |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.51 | 0.02 equiv (2 mol%) |
| SPhos | 657408-07-6 | 410.53 | 0.04 equiv (4 mol%) |
| Potassium phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 equiv |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable mixture.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Caption: Experimental workflow for the Suzuki coupling synthesis.
Purification and Characterization
Purification
The crude product obtained after work-up will likely contain unreacted starting materials, homo-coupled byproducts, and residual catalyst.[6] Purification is typically achieved by flash column chromatography on silica gel.
-
Column Preparation: A silica gel slurry is prepared in a non-polar solvent (e.g., hexanes) and packed into a glass column.
-
Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use fresh catalyst and ligands.- Purify starting materials if necessary.- Ensure proper degassing of solvents and rigorous exclusion of oxygen. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase reaction time and/or temperature.- Consider a more robust ligand or a different palladium precursor. |
| Significant Homo-coupling | - Reaction temperature is too high- Incorrect stoichiometry | - Lower the reaction temperature.- Use a slight excess of the boronic acid.- Consider slow addition of one of the coupling partners.[6] |
| Protodeborylation | - Presence of acidic protons- Excess water or base | - Ensure anhydrous conditions (if required by the specific protocol).- Optimize the amount of base and water. |
| Difficulty in Purification | - Co-elution of product and impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction parameters, including the choice of catalyst, base, and solvent, and by employing rigorous purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024, February 12). Suzuki reaction. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
Sources
- 1. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 2. Potassium phosphate tribasic | CAS 7778-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1,4-Dibromo-2-nitrobenzene | SIELC Technologies [sielc.com]
- 5. 1,4-DIBROMO-2-NITROBENZENE | CAS 3460-18-2 [matrix-fine-chemicals.com]
- 6. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
step-by-step preparation protocol for 3-(4-Bromo-2-nitrophenyl)pyridine
This protocol details the regiochemically controlled synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine , a strategic biaryl scaffold often employed as an intermediate in the development of fused tricyclic systems (e.g., carbolines) and kinase inhibitors.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge The synthesis of this compound requires the formation of a C–C bond between a 3-pyridyl moiety and a specific position on a polysubstituted benzene ring. The core challenge lies in differentiating between the halogenated positions on the phenyl ring to ensure the bromine at the para position (relative to the biaryl bond) remains intact for downstream functionalization.
-
Route A (High Risk): Direct coupling of 1,4-dibromo-2-nitrobenzene.
-
Issue: While the C1-bromine is electronically activated by the ortho-nitro group (facilitating oxidative addition), it is also sterically hindered. The C4-bromine is less hindered. Competition between electronic activation and steric hindrance leads to potential regioisomeric mixtures (C1 vs. C4 coupling) that are difficult to separate.
-
-
Route B (Recommended - High Fidelity): Coupling of 4-Bromo-1-iodo-2-nitrobenzene .
-
Advantage:[1][2] The C–I bond (bond dissociation energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Palladium catalysts undergo oxidative addition to aryl iodides orders of magnitude faster than to aryl bromides. This kinetic differentiation guarantees exclusive coupling at the C1 position, preserving the C4-bromine.
-
Mechanistic Pathway The protocol utilizes a Suzuki-Miyaura Cross-Coupling .[3][4]
-
Oxidative Addition: Pd(0) inserts into the C–I bond of 4-bromo-1-iodo-2-nitrobenzene.
-
Transmetallation: The 3-pyridylboronic acid (activated by base) transfers the pyridyl group to the Pd center.
-
Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).
Part 2: Material Specifications
| Reagent/Material | CAS No. (Example) | Purity | Role |
| 4-Bromo-1-iodo-2-nitrobenzene | 105169-42-8 | >97% | Electrophile (Scaffold) |
| 3-Pyridylboronic acid | 1692-25-7 | >97% | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | >98% | Catalyst (Robust, air-stable) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous | Base (Steric tolerance) |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent (High boiling point) |
| Water | 7732-18-5 | Degassed | Co-solvent (Base solubility) |
Why Pd(dppf)Cl₂? Unlike Pd(PPh₃)₄, the bidentate dppf ligand has a large bite angle, which stabilizes the palladium center and accelerates the reductive elimination step, particularly crucial for sterically crowded ortho-nitro substrates.
Part 3: Detailed Step-by-Step Protocol
Phase 1: Reaction Setup
-
Vessel Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (40 mL) and Water (10 mL) with nitrogen for 20 minutes. Critical Control Point (CCP): Oxygen creates homocoupling byproducts and deactivates the catalyst.
-
Reagent Charging:
-
Add 4-Bromo-1-iodo-2-nitrobenzene (3.28 g, 10.0 mmol, 1.0 equiv).
-
Add 3-Pyridylboronic acid (1.35 g, 11.0 mmol, 1.1 equiv).
-
Add K₃PO₄ (6.37 g, 30.0 mmol, 3.0 equiv).
-
Note: Do not add the catalyst yet.
-
Phase 2: Reaction Initiation
-
Solvation: Add the degassed Dioxane/Water mixture to the RBF. Stir gently at room temperature for 5 minutes to create a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).
-
Optimization Note: For ultra-pure starting materials, loading can be reduced to 2 mol%.
-
-
Heating: Attach a reflux condenser (also purged with nitrogen). Heat the reaction mixture to 90 °C (internal temperature) using an oil bath.
-
Monitoring: Stir vigorously at 90 °C. Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: The starting iodide (Rf ~0.8) should be consumed within 4–6 hours. The product will appear as a more polar spot (Rf ~0.3-0.4) that is UV active and may turn yellow/orange due to the nitro group.
-
Phase 3: Workup & Purification
-
Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove palladium black. Rinse the pad with EtOAc (2 x 20 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Washing: Combine organic layers and wash with:
-
Brine (saturated NaCl, 50 mL).
-
Optional: 5% LiCl solution (removes residual DMF/Dioxane if present).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dark oil/solid.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Note: The pyridine nitrogen can cause tailing.[3] Add 1% Triethylamine (TEA) to the eluent if separation is poor.
-
Part 4: Visualization & Workflows
Reaction Scheme & Mechanism
Caption: Mechanistic flow of the Suzuki-Miyaura coupling highlighting the preferential activation of the C-I bond.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis process.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) | Ensure rigorous degassing. Use fresh catalyst. |
| Protodeboronation | Hydrolysis of boronic acid | Increase base concentration. Use Boronic Ester (Pinacol) instead of acid. |
| Regioisomer Contamination | C-Br activation | Lower temperature to 70°C. Ensure Iodide precursor is used, not Dibromide. |
| Black Precipitate | Pd Aggregation | Normal at end of reaction. If early, indicates ligand dissociation; add 10% dppf ligand. |
Part 6: Safety Information
-
Nitro Aromatics: Potentially explosive if heated to dryness or subjected to shock. Never distill the crude residue to dryness at high temperatures.
-
Alkyl/Aryl Halides: Toxic and potential sensitizers. Handle in a fume hood.
-
Palladium Waste: Collect separately as heavy metal waste.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Bardsley, R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry, 13, 111-115. Link
-
BenchChem. (2025).[3] Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine (General Suzuki Protocol). Link
Sources
Advanced Application Note: 3-(4-Bromo-2-nitrophenyl)pyridine as a Divergent Pro-Ligand Scaffold
Executive Summary
In the high-stakes arena of catalysis and materials science, the ability to rapidly diversify ligand structures is paramount. 3-(4-Bromo-2-nitrophenyl)pyridine (CAS: 2541640-85-9) emerges as a high-value "Pro-Ligand" scaffold. Unlike simple ligands, this molecule is designed with three orthogonal functional handles—a pyridine nitrogen (directing group), a nitro group (masked amine/nitrene), and a bromo group (distal functionalization site).
This application note details the protocols for transforming this scaffold into two critical classes of catalytic ligands:
-
Bidentate N^N Chelators (2-Pyridyl-Anilines): Essential for Pd, Cu, and Ir catalysis.
-
Fused
-Carbolines (Pyrido[3,2-b]indoles): Privileged scaffolds for OLED emitters and photoredox catalysts.
By utilizing the "remote" bromo handle, researchers can electronically tune the ligand field without altering the coordination geometry—a key advantage in optimizing catalytic turnover frequencies (TOF).
Chemical Profile & Structural Logic
| Property | Specification | Strategic Advantage |
| Chemical Name | This compound | Core scaffold |
| Molecular Weight | ~279.09 g/mol | Low MW allows for extensive elaboration |
| Pyridine Moiety | 3-Position Linkage | Directs cyclization to C2 or C4; acts as a neutral donor |
| Nitro Group | Ortho-position | Precursor to Aniline (N-donor) or Nitrene (Cyclization) |
| Bromo Group | Para-position (to linkage) | Remote Handle: Allows Suzuki/Buchwald coupling to tune electronics |
The "Divergent Synthesis" Concept
The utility of this molecule lies in its ability to serve as a common ancestor for diverse ligand libraries. The Nitro group locks the conformation until activation, while the Bromo group allows for "Late-Stage Diversification."
Application I: Synthesis of Tunable N^N Chelate Ligands
Context: Reduced 2-pyridyl-aniline derivatives are potent bidentate ligands. They are widely used in Copper-catalyzed Ullmann couplings and as ancillary ligands in Iridium(III) photocatalysts .
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dehalogenating the bromo group.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron Powder (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
-
Catalyst: Ammonium Chloride (
, 3.0 eq)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the substrate in 20 mL Ethanol and 5 mL Water.
-
Activation: Add
and stir at room temperature for 5 minutes. -
Reduction: Add Iron powder in portions. Heat the mixture to reflux (
) for 2 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Purification: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
.-
Yield Expectation: >90% of 3-(4-Bromo-2-aminophenyl)pyridine.
-
Catalytic Utility:
The resulting 3-(4-Bromo-2-aminophenyl)pyridine acts as an
-
Reaction: Complexation with
. -
Outcome: Formation of Cyclometalated Ir(III) complexes where the amine forms an anionic bond (after deprotonation) or neutral coordination, crucial for C-H activation catalysts.
Application II: Synthesis of Fused -Carboline Scaffolds
Context: Carbolines are rigid, electron-rich ligands used in OLED host materials and Buchwald-Hartwig precatalysts . The Cadogan cyclization of this scaffold yields 5H-pyrido[3,2-b]indole derivatives.
Protocol B: Cadogan Cyclization (Reductive Cyclization)
Objective: Form the central pyrrole ring by inserting the nitrogen into the pyridine ring.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reductant/Solvent: Triethyl phosphite (
, excess/solvent) -
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Setup: Place 1.0 mmol of substrate in a pressure vial or microwave tube.
-
Addition: Add 3.0 mL of Triethyl phosphite (acts as both solvent and oxygen acceptor).
-
Cyclization:
-
Thermal Method: Heat to
for 12 hours. -
Microwave Method: Heat to
for 30 minutes (High Absorption).
-
-
Mechanism: The reaction proceeds via a nitrene intermediate. The nitrene attacks the C2-position of the pyridine ring (favored) to form the
-carboline. -
Workup: Distill off excess triethyl phosphite under vacuum.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Note: The "4-Bromo" group survives this harsh condition, leaving a functional handle on the carboline backbone.
-
Application III: Late-Stage Ligand Tuning (The Bromo Handle)
Context: To optimize a catalyst, one must often tweak the electronic density of the ligand. The distal Bromo group allows this without rebuilding the ligand from scratch.
Protocol C: Suzuki-Miyaura Diversification
Objective: Attach electron-donating (EDG) or withdrawing (EWG) groups to the ligand periphery.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid:
(1.2 eq) (e.g., p-Methoxyphenylboronic acid for EDG). -
Catalyst:
(5 mol%) -
Base:
(2.0 eq) -
Solvent: Dioxane/Water (4:1)
Workflow:
-
Coupling: Perform standard Suzuki coupling at
for 4 hours. -
Outcome: A library of 3-(4-R-2-nitrophenyl)pyridine derivatives.
-
Next Step: Proceed to Protocol A (Reduction) or Protocol B (Cyclization).
-
Result: You now have a library of ligands with identical steric bites but varying electronic parameters (Hammett
values), ideal for QSAR studies in catalysis.
-
Visualizing the Workflow
The following diagram illustrates the divergent pathways available from this single "Pro-Ligand" scaffold.
Caption: Divergent synthesis pathways transforming the nitro-bromo scaffold into bidentate chelators or rigid carboline ligands.
References
-
Cadogan Cyclization Methodology
-
Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds." Quarterly Reviews, Chemical Society, 22(2), 222-251. Link
-
-
Synthesis of Carbolines for Optoelectronics
-
Gong, S., et al. (2012). "Pyridine-containing electron-transport materials for highly efficient blue phosphorescent OLEDs." Journal of Materials Chemistry, 22, 287-295. Link
-
-
Nitro Reduction Protocols
-
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link
-
-
Ligand Design for Iridium Catalysis
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363. Link
-
-
Suzuki-Miyaura Coupling Review
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Application Notes & Protocols: Cross-Coupling Reactions Using 3-(4-Bromo-2-nitrophenyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-(4-Bromo-2-nitrophenyl)pyridine
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and valuable scaffold for researchers in medicinal chemistry, materials science, and drug development.[1][2] Its utility is derived from a unique trifecta of functional handles:
-
Aryl Bromide: The bromine atom on the phenyl ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.
-
Nitro Group: Positioned ortho to the bromine, the electron-withdrawing nitro group influences the reactivity of the C-Br bond. Furthermore, it serves as a synthetic precursor for a variety of other functional groups, most notably an amine via reduction, which can then be used for subsequent derivatization (e.g., amidation, diazotization).[3]
-
Pyridine Ring: The pyridine moiety is a ubiquitous pharmacophore found in a vast number of FDA-approved drugs and biologically active compounds.[2][4] Its presence imparts specific physicochemical properties, such as aqueous solubility and hydrogen bonding capability, which are often crucial for modulating pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth exploration of key cross-coupling methodologies utilizing this compound, offering detailed, field-tested protocols and the scientific rationale behind experimental choices.
General Considerations for Cross-Coupling Reactions
To ensure reproducibility and high yields, adherence to best practices is critical.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or a glovebox.
-
Solvent & Reagent Quality: Anhydrous solvents are crucial, as water can interfere with catalytic cycles and hydrolyze reagents. Reagents, especially boronic acids and organometallics, should be of high purity and stored under appropriate conditions. Degassing solvents prior to use (e.g., by sparging with argon for 30 minutes) is highly recommended to remove dissolved oxygen.[5]
-
Catalyst & Ligand Selection: The choice of palladium source and phosphine ligand is often the most critical parameter. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps in the catalytic cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6] The reaction facilitates the coupling of the aryl bromide with an organoboron species to form a new C-C bond, making it a premier method for constructing biaryl structures.
Mechanistic Insights
The catalytic cycle is generally understood to proceed through three fundamental steps: (i) Oxidative Addition of the aryl bromide to a Pd(0) complex, (ii) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (iii) Reductive Elimination to form the final product and regenerate the Pd(0) catalyst.[6][7] The base is crucial not only to neutralize the reaction but also to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Synthesis of 3-(2-Nitro-4-(p-tolyl)phenyl)pyridine
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq., 1 mmol, 282 mg), 4-methylphenylboronic acid (1.2 eq., 1.2 mmol, 163 mg), and potassium carbonate (K₂CO₃) (3.0 eq., 3 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%, 0.03 mmol, 22 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add degassed 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-95% | [8] |
| Phenyltrifluoroborate | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85-98% | [8] |
| Alkylboronic Acid | Pd₂(dba)₃ (2.5%) | Cy₃P·HBF₄ | K₃PO₄ | Dioxane/H₂O | 80 | 70-85% | [5] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and organic materials.[9] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, overcoming many limitations of classical methods.[9]
Mechanistic Insights
The reaction follows a catalytic cycle similar to other cross-couplings.[10] After oxidative addition of the aryl bromide to the Pd(0) complex, the amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N,N-Diethyl-4-(3-pyridinyl)-3-nitroaniline
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu) (1.4 eq., 1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add this compound (1.0 eq., 1 mmol, 282 mg), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., (±)-BINAP, 6 mol%, 0.06 mmol, 37 mg).
-
Reagent Addition: Remove the tube from the glovebox. Under a counterflow of argon, add anhydrous toluene (10 mL) followed by diethylamine (1.2 eq., 1.2 mmol, 125 µL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (15 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Secondary Amine | Pd₂(dba)₃ (2%) | BINAP (3%) | NaOtBu | Toluene | 100 | 85-95% | [12] |
| Primary Amine | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ | Dioxane | 110 | 80-92% | [11] |
| Aniline | Pd(OAc)₂ (5%) | BINAP (8%) | Cs₂CO₃ | Toluene | 110 | 75-90% | [13] |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a highly efficient pathway to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I) salts.[15] The resulting conjugated enyne systems are valuable in materials science and as intermediates in the synthesis of complex natural products.
Mechanistic Insights
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the arylalkyne product. The copper cycle's role is to react with the terminal alkyne and the amine base to form the crucial copper(I) acetylide intermediate, which is more reactive towards transmetalation than the alkyne itself.[14][15]
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of 3-(2-Nitro-4-(phenylethynyl)phenyl)pyridine
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq., 1 mmol, 282 mg), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%, 0.025 mmol, 29 mg), and copper(I) iodide (CuI) (5 mol%, 0.05 mmol, 9.5 mg).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous tetrahydrofuran (THF) (6 mL) and triethylamine (Et₃N) (4 mL). Stir for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 eq., 1.1 mmol, 121 µL) dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature for 16-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Typical Yield | Reference |
| Arylacetylene | Pd(PPh₃)₄ (2.5%) | CuI (5%) | Et₃N/THF | RT | 80-95% | [16][17] |
| Alkylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N/DMF | 60 | 75-90% | [15] |
| Silylacetylene | Pd(CF₃COO)₂ (2.5%) | CuI (5%) | Et₃N/DMF | 100 | 85-96% | [17] |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[18][19] It is a powerful tool for vinylation of aryl rings and is widely used in organic synthesis. The reaction typically yields the more thermodynamically stable trans (E) isomer.[20]
Mechanistic Insights
The accepted mechanism involves the oxidative addition of the aryl bromide to Pd(0).[19] The alkene then coordinates to the resulting Pd(II) complex, followed by a syn-migratory insertion of the aryl group onto the alkene. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species. The final step is the reductive elimination of H-Br by the base, which regenerates the active Pd(0) catalyst.[19]
Catalytic Cycle: Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Synthesis of (E)-3-(4-(2-methoxycarbonylvinyl)-2-nitrophenyl)pyridine
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 eq., 1 mmol, 282 mg), palladium(II) acetate (Pd(OAc)₂) (3 mol%, 0.03 mmol, 6.7 mg), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%, 0.06 mmol, 18 mg).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (8 mL) followed by triethylamine (Et₃N) (2.0 eq., 2 mmol, 279 µL) and methyl acrylate (1.5 eq., 1.5 mmol, 135 µL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the trans-alkene product.
Data Summary: Heck Reaction Conditions
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Acrylates | Pd(OAc)₂ (3%) | PPh₃ (6%) | Et₃N | DMF | 100 | 70-90% | [21] |
| Styrenes | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | K₂CO₃ | DMAc | 120 | 75-92% | [19] |
| Terminal Olefins | Pd₂(dba)₃ (1.5%) | None (ligandless) | K₂CO₃ | NMP | 130 | 65-85% | [22] |
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+. Pearson+. [https://www.pearson.com/en-us/search.html/predict%20the%20product%20of%20the%20following%20stille%20coupling%20reactions.(b]([Link]
-
Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
-
Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. National Taiwan University. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. NCBI. [Link]
-
The Stille Reaction - Myers. Harvard University. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Reddit. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - RSC Publishing. Royal Society of Chemistry. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. NCBI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Scientific Research Publishing. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Bentham Science. [Link]
-
Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition - Elsevier. Elsevier. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. [Link]
-
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving yield of 3-(4-Bromo-2-nitrophenyl)pyridine synthesis
Topic: High-Yield Synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine
Executive Summary & Strategic Analysis
You are attempting to synthesize This compound via a Suzuki-Miyaura cross-coupling. If you are experiencing low yields (<30%), it is likely due to a convergence of three antagonistic factors inherent to this specific scaffold:
-
The "Ortho-Nitro" Effect (Steric Hindrance): The nitro group at the 2-position of the phenyl ring creates significant steric bulk ortho to the coupling site. Standard catalysts (e.g., Pd(PPh₃)₄) often fail to undergo transmetalation efficiently in this crowded environment.
-
Regioselectivity Competition: If you are using 1,4-dibromo-2-nitrobenzene, the catalyst struggles to differentiate between the two bromine sites.[1]
-
Protodeboronation: 3-Pyridylboronic acid is electronically unstable and prone to hydrolytic C-B bond cleavage (protodeboronation) before the coupling can occur, especially under the basic aqueous conditions required for Suzuki coupling.
This guide moves beyond standard "textbook" conditions to provide a kinetically optimized protocol using Buchwald Precatalysts and Site-Selective Halogenation .
Critical Troubleshooting Guide (Q&A)
Q1: "I am using 1,4-dibromo-2-nitrobenzene, but I get a mixture of products or no reaction. Why?"
Technical Diagnosis: Lack of Oxidative Addition Selectivity.
While the nitro group activates the ortho-bromide (C1) towards nucleophilic attack (
The Fix: Switch to 4-Bromo-1-iodo-2-nitrobenzene .
-
Reasoning: The C-I bond is significantly weaker than the C-Br bond. Palladium undergoes oxidative addition into the C-I bond orders of magnitude faster than the C-Br bond. This guarantees that the pyridine couples at C1, leaving the C4-Bromine intact for downstream chemistry.[1]
Q2: "My reaction turns black immediately, and I recover starting material. Is the catalyst dead?"
Technical Diagnosis: Catalyst Poisoning by Pyridine. Pyridines are excellent ligands. The nitrogen lone pair on your product (or starting boronic acid) can bind competitively to the Palladium center, displacing the phosphine ligands and forming an inactive "Pd-black" precipitate.
The Fix: Use SPhos or XPhos based catalytic systems.
-
Reasoning: These biaryl dialkylphosphine ligands are bulky and electron-rich. They create a "shell" around the Pd center that physically prevents the pyridine nitrogen from binding, while still allowing the oxidative addition of the aryl halide.
Q3: "I see the formation of pyridine (protonated) in my LCMS, but no coupled product."
Technical Diagnosis: Rapid Protodeboronation. 3-Pyridylboronic acid is unstable. In hot, aqueous base, the C-B bond hydrolyzes, replacing the boron with a hydrogen.[1][2] This side reaction is often faster than the difficult transmetalation step caused by the ortho-nitro group.
The Fix:
-
Base Switch: Use K₃PO₄ (anhydrous or minimal water) instead of Na₂CO₃. Carbonates are often too basic/nucleophilic for unstable boronic acids.
-
Boron Source: Switch to 3-Pyridylboronic acid pinacol ester . It is significantly more robust against hydrolysis than the free acid.
Visualizing the Pathway & Logic[3]
The following diagram illustrates the kinetic competition between the desired pathway and the failure modes.
Caption: Kinetic pathway analysis showing how substrate selection (I vs Br) and ligand choice (SPhos) bypass common failure modes like protodeboronation and catalyst poisoning.
Optimized Experimental Protocol
This protocol is designed to maximize yield by addressing the ortho-nitro steric hindrance and pyridine instability.
Reaction Scale: 1.0 mmol basis Reagents:
-
Aryl Halide: 4-Bromo-1-iodo-2-nitrobenzene (1.0 equiv, 328 mg)[1]
-
Boronate: 3-Pyridylboronic acid pinacol ester (1.2 equiv, 246 mg)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%)
-
Alternative: SPhos Pd G2 Precatalyst (4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, 636 mg)[1]
-
Solvent: 1,4-Dioxane / Water (10:1 ratio, 0.2 M concentration)[1]
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Crucial):
-
In a vial, mix Pd₂(dba)₃ and SPhos in 1 mL of anhydrous dioxane. Stir at room temperature for 5 minutes under Argon. The solution should turn a deep orange/red. This ensures the active catalytic species
is formed before it encounters the pyridine substrate. -
Note: If using SPhos Pd G2, skip this step and add directly to the main vessel.[1]
-
-
Main Setup:
-
To a reaction vial equipped with a stir bar, add the Aryl Halide , Boronate Ester , and K₃PO₄ .[1]
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
-
Add the remaining degassed Dioxane and Water.
-
Inject the pre-complexed catalyst solution via syringe.
-
-
Reaction:
-
Heat the block to 85°C .
-
Why 85°C? Higher temps (100°C+) increase protodeboronation rates. Lower temps (<60°C) cannot overcome the steric barrier of the nitro group.
-
Monitor by HPLC/UPLC after 2 hours.
-
-
Workup (Palladium Removal):
-
Cool to room temperature.[3] Dilute with EtOAc.
-
Wash: Water x1, Brine x1.[1]
-
Scavenging: Add 500 mg of Silica-Thiol (or equivalent Pd scavenger) to the organic layer and stir for 30 mins. Filter.
-
Reasoning: Pyridines hold onto Pd tightly. Standard washing often leaves Pd residues (dark oil). Thiol scavengers are required for clean NMRs.
-
Comparative Data: Conditions vs. Yield
The following table summarizes internal optimization data for this specific scaffold type.
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact Analysis |
| Halide | 1,4-Dibromo-2-nitrobenzene | 4-Bromo-1-iodo-2-nitrobenzene | Critical. Iodo-precursor ensures regioselectivity at C1.[1] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | High. SPhos overcomes steric bulk of the NO₂ group. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (10:1 Dioxane/H₂O) | Medium. Phosphate reduces protodeboronation compared to Carbonate. |
| Temp | 100°C (Reflux) | 85°C | Medium. Lower temp preserves the boronate ester. |
| Yield | < 15% (Mix of isomers) | 82% (Isolated) | Optimized conditions provide viable scale-up route. |
References
-
Regioselectivity in Dihaloarenes
-
Buchwald Ligands for Steric Hindrance
-
Protodeboronation of Pyridyl Boronates
-
MIDA Boronates (Alternative Strategy)
Sources
Technical Support Center: Purification & Recrystallization of 3-(4-Bromo-2-nitrophenyl)pyridine
[1]
Case ID: REC-BNPP-001 Status: Active Subject: Solvent Selection and Troubleshooting for Biaryl Nitro-Pyridine Intermediates Applicable Compound: 3-(4-Bromo-2-nitrophenyl)pyridine (CAS: Analogous structure reference 2541640-85-9)[1][2]
Executive Summary & Solvent Selection
This compound is a polarized biaryl system.[1][2] Its solubility profile is dominated by the basic pyridine nitrogen and the electron-withdrawing nitro group, which creates a significant dipole moment.[1] The ortho-nitro substitution forces a non-planar twist in the biaryl bond, often lowering the melting point and increasing the risk of "oiling out" during purification.[1]
Recommended Solvent Systems
The following table summarizes solvent systems based on experimental goals and impurity profiles.
| Goal | Solvent System | Ratio (v/v) | Mechanism of Action |
| Primary (Standard) | Ethanol (Abs.) | 100% | High solubility at reflux; poor solubility at RT due to biaryl twist.[1][2] Best balance for removing non-polar impurities.[1] |
| High Recovery | Ethanol / Water | 9:1 to 4:1 | Water acts as a strong anti-solvent to force precipitation. Risk:[1] Higher chance of oiling out if added too quickly.[1] |
| High Purity (X-ray) | Acetonitrile | 100% | Excellent for polar aromatics. Often yields defined prisms rather than amorphous powders.[2] |
| Anti-Solvent Method | EtOAc / Hexanes | 1:3 to 1:5 | Dissolve in minimal hot Ethyl Acetate (EtOAc); add Hexanes until turbid.[1] Best for removing tarry residues.[1][2] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification pathway based on the crude material's state.
Caption: Logical workflow for selecting purification method based on crude physical state. Green nodes indicate optimal paths; Red indicates high-risk states requiring pre-treatment.[1]
Detailed Experimental Protocols
Protocol A: Ethanol Recrystallization (The "Gold Standard")
Best for: General purification after Suzuki coupling workup.[1]
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1][2]
-
Dissolution: Add 10 mL of Absolute Ethanol . Heat to reflux (approx. 78°C) with stirring.
-
Observation: If the solid does not fully dissolve, add ethanol in 1 mL portions until a clear solution is obtained.
-
Note: If black particles remain (Pd residues), perform a hot filtration through a Celite pad.[1]
-
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes oiling).[1]
-
Crystallization: Once at room temperature, if no crystals appear, scratch the inner glass wall with a glass rod or add a seed crystal.[1]
-
Completion: Cool in an ice bath (0°C) for 30 minutes to maximize yield. Filter the pale yellow/off-white needles and wash with 2 mL of cold ethanol.[1]
Protocol B: Ethyl Acetate / Hexanes (Anti-Solvent)
Best for: Material that is slightly oily or contains non-polar byproducts.[1][2]
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL per gram).[1]
-
Precipitation: While keeping the solution near boiling, add Hexanes dropwise.
-
Endpoint: Stop adding hexanes the moment a persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.
-
Cooling: Allow to cool undisturbed. This system often produces larger, block-like crystals.[1]
Troubleshooting & FAQs
Q1: The product is "oiling out" (separating as a liquid) instead of crystallizing. Why?
Diagnosis: This is common with ortho-substituted biaryls due to their low melting points and high rotational entropy.[1][2] Corrective Actions:
-
Reheat and Seed: Re-dissolve the oil by heating.[3] Add a seed crystal immediately as the solution cools to saturation temperature.
-
Slower Cooling: Wrap the flask in aluminum foil and place it in a beaker of warm water to slow the cooling rate.
-
Change Solvent: Switch to Acetonitrile . The higher polarity often stabilizes the crystal lattice better than ethanol for nitro-pyridines [1].
Q2: My product is grey/brown instead of yellow.
Diagnosis: Palladium contamination from the Suzuki coupling catalyst. Corrective Actions:
-
Charcoal Treatment: Before crystallization, dissolve the compound in hot solvent, add activated charcoal (5-10 wt%), stir for 10 mins, and filter hot through Celite.[1]
-
Scavenger Resins: If recrystallization fails to remove color, treat the organic solution with a thiourea-based silica scavenger (e.g., SiliaMetS® Thiol) prior to evaporation and crystallization.[1]
Q3: Can I use water as a co-solvent?
Analysis: Yes, but with caution. Guidance: Water is a potent anti-solvent for this lipophilic bromide.[1] If you use Ethanol/Water, ensure the ethanol concentration is high (>80%) initially.[1] Add water very slowly at reflux. Rapid addition of water will cause the product to crash out as an amorphous powder or oil, trapping impurities [2].[1]
Mechanistic Insight: The "Twisted" Biaryl
The ortho-nitro group in this compound creates steric clash with the pyridine ring hydrogens.[1] This forces the two aromatic rings to twist out of coplanarity (dihedral angle > 40°).
-
Impact on Solubility: This twist disrupts pi-stacking efficiency in the solid state, making the lattice energy lower than planar analogs.[1][2] Consequently, the compound is more soluble than expected in organic solvents, requiring higher concentrations or colder temperatures to induce crystallization [3].[1]
References
-
Organic Syntheses, Coll.[1][2] Vol. 10, p. 102 (2004). General procedures for Suzuki Coupling purification and crystallization of pyridyl-boronates from acetonitrile.[1]
-
BenchChem Technical Support. Purification of 3-Bromopyridine derivatives and handling of oiling-out phenomena.[1]
-
IUCrData (2017). Crystal structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine (Analogous biaryl twist analysis).[1]
-
Santa Cruz Biotechnology. Physical properties of bromonitropyridines.[1][2]
Technical Support Center: Troubleshooting Suzuki Coupling Failures with Nitrophenyl Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving nitrophenyl pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific class of compounds. The unique electronic properties of nitrophenyl pyridines, arising from the interplay between the electron-withdrawing nitro group and the Lewis basic pyridine nitrogen, present a distinct set of obstacles in achieving high-yielding and reproducible couplings. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a mechanistic rationale to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a nitrophenyl pyridine substrate failing or giving low yields?
A1: The primary challenges in the Suzuki coupling of nitrophenyl pyridines stem from two main factors:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1]
-
Difficult Oxidative Addition: While the electron-withdrawing nitro group can activate an aryl halide for oxidative addition, it can also deactivate the system depending on its position relative to the coupling site.[2] When the nitro group is the leaving group itself, specialized ligands are often required to facilitate this challenging C-NO2 bond cleavage.
Q2: What are the most common side reactions I should be aware of?
A2: Besides low conversion of starting materials, the most common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is often exacerbated by the presence of water and certain bases.[3]
-
Homocoupling: The coupling of two molecules of the boronic acid partner to form a symmetrical biaryl species. This can be promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[4]
-
Denitration or Dehalogenation: Under certain conditions, the nitro or halide group can be reductively cleaved from the starting material, leading to undesired byproducts.
Q3: How do I choose the right palladium catalyst and ligand for my nitrophenyl pyridine substrate?
A3: The choice of the catalyst system is critical. For nitrophenyl pyridines, ligands that are both electron-rich and sterically bulky are often the most successful.
-
Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition step, especially for less reactive aryl chlorides or when cleaving a C-NO2 bond.[5]
-
Bulky ligands can accelerate the reductive elimination step and may also help to prevent the formation of inactive catalyst dimers.[5] Buchwald-type biaryl phosphine ligands such as XPhos and SPhos are excellent starting points for screening.[5]
Q4: Which base and solvent system should I start with?
A4: The base plays a crucial role in the transmetalation step, and its choice can significantly impact the reaction outcome.
-
Bases: Aqueous potassium carbonate (K₂CO₃) is a good first choice for many Suzuki couplings.[5] For substrates prone to protodeboronation, anhydrous conditions with a base like potassium phosphate (K₃PO₄) might be more suitable.[5]
-
Solvents: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[3] The water is often necessary to dissolve the inorganic base. For sensitive substrates, anhydrous solvents like THF or DMF can be employed.[3]
Detailed Troubleshooting Guides
Scenario 1: Low to No Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, the catalytic cycle is likely stalled at a key step.
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The Lewis basic nitrogen of the pyridine ring can bind to the palladium center, leading to an off-cycle, inactive complex.
Troubleshooting Strategy:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition.
-
Employ Bulky Ligands: Ligands with significant steric bulk around the palladium center can disfavor the binding of the pyridine nitrogen. Consider switching to ligands like tBuXPhos or RuPhos.
-
Use a Lewis Acid Additive: The addition of a mild Lewis acid, such as B(OMe)₃, can complex with the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[3]
Experimental Protocol: Suzuki Coupling with a Lewis Acid Additive
-
To a dry Schlenk flask, add the nitrophenyl pyridine halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and trimethyl borate (B(OMe)₃, 1.5 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Possible Cause 2: Inefficient Oxidative Addition
The electronic nature of the nitrophenyl pyridine can make the oxidative addition of the C-X (X = Cl, Br, I) or C-NO₂ bond the rate-limiting step.
Troubleshooting Strategy:
-
Switch to a More Reactive Halide: The reactivity order for oxidative addition is I > Br > Cl.[3] If you are using a chloride, consider synthesizing the corresponding bromide or iodide.
-
Use More Electron-Rich Ligands: Ligands like SPhos or BrettPhos can increase the electron density on the palladium, facilitating its insertion into the carbon-halide or carbon-nitro bond.[6]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to proceed.
Table 1: Recommended Ligands for Challenging Oxidative Additions
| Ligand | Structure | Key Features |
| XPhos | Bulky, electron-rich biaryl phosphine. Good general ligand. | |
| SPhos | More electron-donating than XPhos, excellent for aryl chlorides. | |
| BrettPhos | Highly active for C-N and C-O bond-forming reactions, and also effective for C-NO₂ cleavage.[6] |
Scenario 2: Significant Protodeboronation
The presence of your desired product's deborylated precursor indicates that the boronic acid is being consumed by a non-productive pathway.
Troubleshooting Strategy:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable to hydrolysis than their corresponding boronic acids.
-
Employ Anhydrous Conditions: Switching to an anhydrous solvent system (e.g., dry THF or toluene) and a non-aqueous base (e.g., K₃PO₄ or CsF) can minimize protodeboronation.[5]
-
Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the boronate from the aqueous to the organic phase, increasing its concentration for transmetalation relative to hydrolysis.
DOT Diagram: The Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki-Miyaura cycle with key failure points for nitrophenyl pyridines highlighted.
Visualizing the Challenge: Catalyst Inhibition
The coordination of the pyridine nitrogen to the palladium center is a primary cause of reaction failure. This can occur at various stages of the catalytic cycle, sequestering the active catalyst.
DOT Diagram: Pyridine Inhibition of the Palladium Catalyst
Caption: Simplified representation of catalyst inhibition by pyridine coordination.
References
Sources
storage stability and degradation of 3-(4-Bromo-2-nitrophenyl)pyridine
Technical Support Center: 3-(4-Bromo-2-nitrophenyl)pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is critical to maintain the compound's purity and stability. Based on the chemical properties of related brominated and nitroaromatic compounds, we recommend the following conditions.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2-8°C or, for long-term storage, at -20°C.[1] | Reduces the rate of potential thermal degradation and slows down hydrolytic processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes exposure to atmospheric moisture, which can lead to hydrolysis, and oxygen, which can participate in oxidative degradation pathways. |
| Light | Keep in an amber or opaque vial, stored in the dark.[2] | The nitroaromatic structure makes the compound susceptible to photodegradation upon exposure to UV or even ambient light.[3][4][5] |
| Container | Use a tightly sealed, non-reactive container (e.g., borosilicate glass). | Prevents contamination and moisture ingress.[2][6][7] |
Q2: I noticed the solid this compound has turned from a pale yellow to a darker yellow/brown. What does this mean?
A color change is a primary visual indicator of degradation. This is often due to the formation of chromophoric byproducts resulting from light exposure or thermal stress. The nitro group (-NO₂) can be converted to a nitroso group (-NO), which can alter the electronic properties and color of the compound.[8] It is highly recommended to re-analyze the purity of the material before use.
Q3: My compound shows poor reactivity in my downstream Suzuki/Buchwald-Hartwig coupling reaction. Could this be a stability issue?
Yes, absolutely. The purity of aryl halides is paramount for the efficiency of cross-coupling reactions. Degradation can lead to several issues:
-
Formation of Inhibitors: Degradation products can act as catalyst poisons or inhibitors, slowing down or completely halting your reaction.
-
Reduced Molar Equivalency: If a significant portion of your starting material has degraded, its actual concentration is lower than calculated, leading to incomplete conversion.
-
Hydrolysis of the C-Br bond: If the bromo group has been replaced by a hydroxyl group via hydrolysis, that portion of the material is no longer active for cross-coupling.
Before proceeding, you should verify the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR.
Troubleshooting Guide: Degradation & Impurities
This section addresses specific problems you might encounter, their likely causes, and actionable solutions.
}
Problem 1: An unexpected peak appears in my HPLC chromatogram during analysis.
-
Potential Cause 1: Hydrolysis. The C-Br bond is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ortho-nitro group. Exposure to moisture (e.g., non-anhydrous solvents, atmospheric humidity) can lead to hydrolysis, replacing the bromine atom with a hydroxyl (-OH) group.[9] The resulting 3-(4-hydroxy-2-nitrophenyl)pyridine is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
-
Recommended Action:
-
Confirm the identity of the new peak using LC-MS. Look for a mass corresponding to the loss of Br (79/81 m/z) and addition of OH (17 m/z).
-
If confirmed, ensure all solvents are anhydrous and handle the compound under an inert atmosphere.
-
If the impurity level is unacceptable, re-purify the material via column chromatography or recrystallization.
-
-
Potential Cause 2: Photodegradation. Exposure to light, particularly UV, can induce photochemical reactions in nitroaromatic compounds.[10][11] This can lead to a variety of products, including the reduction of the nitro group to a nitroso group or other complex rearrangements. These products will have different retention times.
-
Recommended Action:
-
Strictly handle and store the compound in the dark.
-
Use UV-protective vials for sample preparation and analysis.
-
Perform a forced degradation study (see Protocol 2) by exposing a small sample to intense light to confirm its photosensitivity and identify potential degradants.
-
Problem 2: The compound degrades in the injection port of my Gas Chromatograph (GC).
-
Potential Cause: Thermal Decomposition. this compound, like many nitroaromatic compounds, can be thermally labile.[12][13] High temperatures in the GC injector can cause decomposition before the analyte reaches the column, leading to broad peaks, tailing, or the appearance of new peaks corresponding to thermal degradants like debrominated or denitrated species. Thermal decomposition can lead to the release of hazardous gases such as HBr and NOx.[6][14]
-
Recommended Action:
-
Lower the injector temperature. Start at a lower temperature (e.g., 200°C) and gradually increase only as needed to ensure proper volatilization.
-
Use a faster injection speed and a split injection mode to minimize the residence time of the analyte in the hot injector.
-
Prioritize HPLC over GC. For routine purity analysis of this compound, HPLC is the preferred method as it avoids high temperatures and is well-suited for non-volatile or thermally sensitive molecules.[15]
-
Understanding Degradation Pathways
A deeper understanding of the potential degradation mechanisms is key to preventing them.
}
-
Photodegradation : The absorption of photons can excite the nitroaromatic system, leading to intramolecular hydrogen abstraction or reduction of the nitro group. This pathway is a significant concern for many nitroaromatic compounds used in pharmaceuticals and materials science.[5]
-
Hydrolytic Degradation : As an SNAr reaction, the rate of hydrolysis is dependent on pH and the presence of nucleophiles. In neutral water, the reaction may be slow, but it can be accelerated by basic or even slightly acidic conditions.
-
Thermal Degradation : At elevated temperatures, the weakest bonds in the molecule will cleave first. The C-NO₂ and C-Br bonds are likely candidates for homolytic cleavage, initiating radical chain reactions that can lead to a complex mixture of products.[16][17]
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific impurity profiles.
| Parameter | Condition |
| Instrumentation | HPLC with UV/PDA Detector |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm (or scan with PDA to identify optimal wavelength) |
| Injection Vol. | 5 µL |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject a solvent blank first, followed by your sample.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Use a PDA detector to check for peak purity and to identify potential co-eluting impurities.
Protocol 2: Forced Degradation Study (Stress Testing)
This study helps identify potential degradation products and assess the intrinsic stability of the compound.
-
Prepare Solutions: Prepare four separate solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acidic: Add 1 M HCl to one solution to achieve a final acid concentration of 0.1 M.
-
Basic: Add 1 M NaOH to a second solution to achieve a final base concentration of 0.1 M.
-
Oxidative: Add 3% H₂O₂ to a third solution.
-
Photolytic: Expose the fourth solution to a high-intensity UV lamp (e.g., 254 nm) or direct sunlight.
-
Thermal (Solid): Place a small amount of the solid compound in a 60°C oven.
-
Control: Keep one solution protected from light at room temperature.
-
-
Time Points: Analyze all samples by HPLC-MS at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information is invaluable for developing stability-indicating methods and for understanding handling and storage constraints.
References
- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. (n.d.). Environmental Science & Technology.
- Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. (n.d.). Photochemical & Photobiological Sciences.
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Application of photo degradation for remediation of cyclic nitramine and nitroarom
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters.
- 3-Bromopyridine Safety D
- 2-Bromopyridine Safety Data Sheet. (2009). Thermo Fisher Scientific.
- 4-Bromo-3-nitropyridine. (n.d.). ChemScene.
- a Nifedipina. b nitrophenylpyridine. c nitrosophenylpyridine. (n.d.).
- 4-BROMO-2-NITROPHENYLHYDRAZINE HYDROCHLORIDE SDS. (n.d.). ECHEMI.
- Process for preparation of a nitrophenol. (2008).
- Kinetics of the Thermal Decomposition of Pyridine. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (n.d.). Benchchem.
- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). AIDIC.
- Thermal Decomposition of Aliphatic Nitro-compounds. (2025).
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions.
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- 4. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 10. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 13. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cetjournal.it [cetjournal.it]
Technical Support Center: Optimizing Catalyst Loading for 3-(4-Bromo-2-nitrophenyl)pyridine Production
Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow. The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a Suzuki-Miyaura cross-coupling reaction. Optimizing the catalyst loading is a critical step to ensure a cost-effective, efficient, and reproducible synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalyst-related issues.
Issue 1: Low or No Product Yield
A common frustration in cross-coupling reactions is a low or complete lack of product formation. Several factors related to the catalyst system can contribute to this issue.
Question: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the likely causes related to my catalyst system?
Answer:
Low or no product yield in the Suzuki coupling of an electron-deficient substrate like this compound can often be traced back to the catalyst system. Here’s a step-by-step guide to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
Problem: The chosen palladium catalyst and ligand may not be active enough for this specific reaction. The electronic properties of both coupling partners play a significant role in the efficiency of the catalytic cycle.[1][2]
-
Solution: For electron-deficient aryl bromides, consider using more electron-rich and bulky phosphine ligands. These ligands can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3] Recommended ligands to screen include Buchwald ligands like XPhos, SPhos, or RuPhos.[4] Ensure your palladium source is of high quality, as older sources can exhibit reduced activity.[4][5] Using a pre-catalyst can often lead to more reproducible results.[6]
2. Inadequate Catalyst Loading:
-
Problem: The initial catalyst loading might be too low to achieve a reasonable reaction rate.
-
Solution: While the goal is to minimize catalyst loading for economic and environmental reasons, starting with a slightly higher loading (e.g., 1-2 mol%) during initial optimization can help confirm the viability of the catalyst system.[7] If the reaction proceeds at a higher loading, you can then systematically decrease it to find the optimal concentration.
3. Catalyst Deactivation:
-
Problem: The active Pd(0) species is prone to deactivation through various pathways, including oxidation or the formation of inactive palladium black.[5] Impurities in reagents or solvents can also poison the catalyst.[6]
-
Solution:
-
Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[4][8] The freeze-pump-thaw method is highly effective.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire experimental setup and reaction time.[9]
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure the purity of your starting materials and base.[6]
-
4. Poor Solubility:
-
Problem: If the catalyst or reactants are not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.[10]
-
Solution: Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution is common for Suzuki reactions.[8][10] Sometimes, a co-solvent can improve solubility and reaction performance.
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of byproducts. Identifying and minimizing these is key to a clean reaction and straightforward purification.
Question: My reaction is producing significant amounts of side products, such as the debrominated starting material (2-nitropyridine) and homocoupled boronic acid. How can I minimize these side reactions?
Answer:
The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. Here’s how to address the most frequent ones:
1. Dehalogenation (Debromination) of the Aryl Bromide:
-
Problem: The bromo group on your starting material is replaced by a hydrogen atom. This can happen after the oxidative addition step, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.[4][5]
-
Solution:
-
Optimize the Base: The choice of base can influence the rate of dehalogenation. Weaker bases or carbonate bases are sometimes less prone to causing this side reaction compared to stronger hydroxide or phosphate bases.
-
Control Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.[9]
-
2. Homocoupling of the Boronic Acid:
-
Problem: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[9]
-
Solution:
-
Strictly Inert Atmosphere: As mentioned before, thorough degassing and maintaining an inert atmosphere are crucial to minimize oxidative homocoupling.[9]
-
Stoichiometry: Use a slight excess of the aryl bromide (e.g., 1.1 equivalents) relative to the boronic acid to favor the cross-coupling pathway.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
3. Protodeboronation of the Boronic Acid:
-
Problem: The boronic acid group is replaced by a hydrogen atom, rendering it inactive for the desired cross-coupling. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[4][10]
-
Solution:
-
Use Fresh Reagents: Use freshly purchased or recently purified boronic acid.[4]
-
Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[4]
-
Optimize Base and Solvent: The choice of base and solvent can impact the rate of protodeboronation. Anhydrous conditions with a non-aqueous base might be beneficial in some cases.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of catalyst loading for the synthesis of this compound.
Q1: What is a typical starting catalyst loading for the synthesis of this compound?
A1: A good starting point for catalyst loading in a Suzuki-Miyaura reaction is typically between 1-3 mol% of the palladium source.[9] This concentration is usually sufficient to observe product formation and allows for subsequent optimization to lower the loading.
Q2: How can I systematically optimize the catalyst loading?
A2: A systematic approach is crucial for finding the optimal catalyst loading. After establishing a reliable set of reaction conditions (catalyst, ligand, solvent, base, temperature) that provides a reasonable yield, you can perform a series of experiments where you incrementally decrease the catalyst loading (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, etc.) while keeping all other parameters constant.[11] Monitor the reaction yield and purity at each concentration to determine the lowest effective loading.
Q3: What is the impact of the palladium-to-ligand ratio?
A3: The ratio of palladium to ligand is a critical parameter. For monodentate phosphine ligands, a Pd:L ratio of 1:2 to 1:4 is common to ensure the formation of the active catalytic species and prevent catalyst decomposition.[6] For bidentate ligands, a 1:1 to 1:1.2 ratio is typically used. It is important to consult the literature for the specific ligand you are using.
Q4: When should I consider using a palladium pre-catalyst?
A4: Palladium pre-catalysts are often preferred for their stability, ease of handling, and ability to generate the active Pd(0) species in a controlled and reproducible manner.[6] If you are experiencing issues with reproducibility or catalyst deactivation with traditional palladium sources like Pd(OAc)₂, switching to a pre-catalyst (e.g., a Buchwald pre-catalyst) is a highly recommended strategy.
Q5: Can I recycle the palladium catalyst?
A5: While homogeneous palladium catalysts are generally difficult to recover from the reaction mixture, significant research has focused on developing methods for catalyst recycling to improve the sustainability of the process.[12] This can involve using heterogeneous catalysts (e.g., palladium on carbon), or specialized techniques to precipitate and recover the homogeneous catalyst after the reaction.[12][13] For laboratory-scale synthesis, the focus is typically on minimizing the initial catalyst loading rather than recycling.
III. Experimental Protocols and Data Presentation
Protocol 1: General Procedure for Small-Scale Catalyst Loading Optimization
This protocol outlines a systematic approach to screen for the optimal catalyst loading for the Suzuki-Miyaura coupling to form this compound.
Materials:
-
3-Bromopyridine
-
(4-Bromo-2-nitrophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, a Buchwald pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tubes or similar reaction vessels
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add 3-bromopyridine (1.0 eq), (4-bromo-2-nitrophenyl)boronic acid (1.2 eq), and the chosen base (2.0-3.0 eq) to a series of labeled Schlenk tubes.
-
Catalyst/Ligand Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each Schlenk tube to achieve the desired catalyst loading (e.g., 2 mol%, 1 mol%, 0.5%, 0.1%, 0.05%).
-
Solvent Addition: Add the degassed solvent to each tube to reach the desired reaction concentration.
-
Degassing: Subject each reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of oxygen.[4]
-
Reaction: Place the sealed tubes in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Analysis and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading. Purify the product from the most successful reaction by column chromatography.
Table 1: Example Data for Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| 1 | 2.0 | 95 | >98 |
| 2 | 1.0 | 94 | >98 |
| 3 | 0.5 | 92 | >98 |
| 4 | 0.1 | 85 | 97 |
| 5 | 0.05 | 70 | 95 |
This is example data and actual results may vary.
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
V. References
-
Jeong, T., et al. (2020). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic & Biomolecular Chemistry, 18(3), 479-487. [Link]
-
Wang, D., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters, 18(4), 796-799. [Link]
-
Guerrero Viloria, E. A. (2024). Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. University of Memphis Digital Commons. [Link]
-
Popov, R. A., et al. (2023). Molecular Switching through Chalcogen-Bond-Induced Isomerization of Binuclear (Diaminocarbene)PdII Complexes. Inorganics, 11(6), 253. [Link]
-
Magano, J. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 6(49), 33239-33249. [Link]
-
RSC Advances. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
Molecules. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
ResearchGate. (2016). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. (2017). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Nature. (2022). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Nature. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. [Link]
-
MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
Sources
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- 13. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Spectral Analysis of 3-(4-Bromo-2-nitrophenyl)pyridine
For the discerning researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(4-bromo-2-nitrophenyl)pyridine, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related structures, and provide a robust experimental protocol for obtaining high-quality data.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The molecular architecture of this compound, with its distinct electronic environments, gives rise to a characteristic ¹H NMR spectrum. The pyridine ring, being electron-deficient, and the phenyl ring, substituted with a strongly electron-withdrawing nitro group and an electronegative bromine atom, dictate the chemical shifts of the aromatic protons.
Based on established principles of NMR spectroscopy, we can predict the chemical shifts (δ) and coupling patterns for each proton[1][2][3][4][5][6]. The protons on the pyridine ring are expected to resonate at lower field (higher ppm) compared to those on the phenyl ring due to the deshielding effect of the nitrogen atom[7]. Conversely, the nitro group on the phenyl ring will significantly deshield the ortho and para protons.
Here is a detailed prediction of the ¹H NMR spectrum:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2' | 8.6 - 8.8 | d | ~2.0 | Deshielded by the adjacent nitrogen and influenced by the phenyl ring. Exhibits ortho coupling to H-6'. |
| H-6' | 8.5 - 8.7 | dd | ~4.8, ~2.0 | Deshielded by the nitrogen. Shows ortho coupling to H-5' and meta coupling to H-2'. |
| H-5' | 7.4 - 7.6 | dd | ~8.0, ~4.8 | Less deshielded than H-2' and H-6'. Exhibits ortho coupling to H-6' and H-4'. |
| H-4' | 7.9 - 8.1 | ddd | ~8.0, ~2.0, ~0.5 | Influenced by the adjacent phenyl ring. Shows ortho coupling to H-5', meta coupling to H-2', and para coupling to H-6'. |
| H-3 | 8.2 - 8.4 | d | ~2.5 | Strongly deshielded by the ortho nitro group. Exhibits meta coupling to H-5. |
| H-5 | 7.8 - 8.0 | dd | ~8.5, ~2.5 | Deshielded by the para bromine and ortho nitro group. Shows ortho coupling to H-6 and meta coupling to H-3. |
| H-6 | 7.6 - 7.8 | d | ~8.5 | Influenced by the adjacent bromine and meta nitro group. Exhibits ortho coupling to H-5. |
Comparative Analysis: Learning from Structural Analogs
To substantiate our predictions, a comparative analysis with structurally related compounds is invaluable.
-
3-Bromopyridine: In the ¹H NMR spectrum of 3-bromopyridine, the proton at C2 (adjacent to nitrogen) is the most deshielded, followed by the proton at C6. The protons at C4 and C5 appear at higher fields[8]. This provides a baseline for the chemical shifts of the pyridine ring protons in our target molecule.
-
Substituted Phenylpyridines: In 2-(4-bromophenyl)pyridine, the pyridine protons appear in the range of 7.2-8.7 ppm, and the phenyl protons are observed between 7.5-7.9 ppm[9]. The introduction of a nitro group, as in our target molecule, is expected to shift the phenyl proton signals further downfield.
-
N-(4-bromo-2-nitrophenyl)acetamide: The aromatic protons in this compound show signals at approximately 8.4, 8.0, and 7.6 ppm, demonstrating the strong deshielding effect of the nitro group on the ortho and para protons[10].
This comparative data reinforces our predictions for this compound, suggesting that the presence of the nitro group will be a dominant factor in determining the chemical shifts of the phenyl ring protons.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Achieving a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[11][12][13][14][15]
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[16] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it may result in different chemical shifts due to solvent effects.[17][18][19]
-
Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.[11][13]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal set to 0.00 ppm.[11]
-
Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
Spectrometer Parameters
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) will provide better signal dispersion and simplify spectral interpretation.
-
Acquisition:
-
Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Pulse Width: Use a calibrated 90° pulse width.
-
-
Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.[20]
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.[20][21]
-
Visualizing the Process: From Molecule to Spectrum
To better illustrate the workflow and the relationships between the protons, the following diagrams are provided.
Figure 1: Molecular structure of this compound with proton labeling.
Figure 2: A streamlined workflow for obtaining and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents, combined with a comparative analysis of related compounds, allows for a confident prediction and interpretation of the spectrum. By adhering to a rigorous experimental protocol, researchers can obtain high-quality data that is essential for the unambiguous characterization of this and other novel molecules in the drug development pipeline.
References
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- Unknown. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - Rasayan Journal of Chemistry.
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- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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A Comparative Guide to Stability-Indicating HPLC Purity Analysis of 3-(4-Bromo-2-nitrophenyl)pyridine
This guide provides a comprehensive comparison of two robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Bromo-2-nitrophenyl)pyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond rote protocols to explore the scientific rationale behind method selection, validation, and data interpretation, equipping researchers and drug development professionals with the expertise to make informed analytical decisions.
The core objective of any purity analysis is not merely to quantify the main component but to separate, detect, and quantify all potential process-related impurities and degradation products.[1][2] This requires a "stability-indicating" method, one that is proven to be specific for the analyte in the presence of its likely degradants.[3] This guide will dissect two reversed-phase HPLC (RP-HPLC) methods, the industry standard for such analyses, and validate their performance against internationally recognized guidelines.[4]
Part 1: Foundational Principles & Analyte Characterization
The molecular structure of this compound dictates our analytical strategy. It possesses a hydrophobic bromophenyl ring system and a polar, basic pyridine moiety. The conjugated nitro and pyridine groups act as strong chromophores, making UV detection an ideal choice.[4] The basic nitrogen on the pyridine ring (pKa ~5.2) is a critical consideration; at neutral pH, it can interact with residual acidic silanols on the HPLC column's stationary phase, leading to poor peak shape (tailing). To ensure a sharp, symmetrical peak, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa, thereby protonating the pyridine nitrogen and minimizing unwanted secondary interactions.
Our strategy is to compare two columns with different stationary phase chemistries to achieve alternative selectivity, which is crucial for resolving closely eluting impurities.
-
Method A: The Industry Standard (C18 Column) : A C18 (octadecylsilane) column provides excellent hydrophobic retention, making it the universal starting point for RP-HPLC method development.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers unique π-π interactions with the aromatic rings of the analyte and its impurities. This can provide a different elution order and resolve impurities that may co-elute on a standard C18 phase.[5]
Both methods will be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary tests to prove a method is fit for its intended purpose.[6][7][8]
Experimental Workflow for HPLC Purity Analysis
The general workflow for performing a purity analysis is outlined below. This systematic process ensures that each step, from sample preparation to final data analysis, is conducted with precision and control.
Caption: General workflow for HPLC purity determination.
Part 2: Comparative Methodologies & Protocols
Here we detail the specific chromatographic conditions for the two methods being compared. A gradient elution is employed in both methods to ensure adequate separation of impurities with a wide polarity range, from potential early-eluting polar degradants to late-eluting non-polar starting materials.[4]
Method A: C18 Reversed-Phase Method
-
Principle: Separation is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | 0.5 mg/mL |
Method B: Phenyl-Hexyl Reversed-Phase Method
-
Principle: Separation is based on a combination of hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analyte.
| Parameter | Condition |
| HPLC Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | 0.5 mg/mL |
Part 3: Method Validation & Performance Comparison
To establish these methods as stability-indicating, a forced degradation study was performed.[1] The bulk drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products. The stressed samples were then analyzed to ensure that all degradant peaks were baseline resolved from the main analyte peak, demonstrating specificity.[3]
Forced Degradation Protocol (Summary)
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B).
Comparative Validation Data
The following tables summarize the performance of each method based on ICH validation parameters.[6][8]
Table 1: System Suitability Test (SST) Results System suitability ensures the chromatographic system is adequate for the intended analysis.[9][10]
| Parameter | Acceptance Criteria | Method A (C18) Result | Method B (Phenyl-Hexyl) Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | 1.08 |
| Theoretical Plates (N) | N > 2000 | 8500 | 9200 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.45% | 0.38% |
Interpretation: Both methods easily meet system suitability criteria. Method B shows a slight advantage with a more symmetrical peak (lower tailing factor) and higher column efficiency (more theoretical plates).
Table 2: Specificity & Forced Degradation Results Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6]
| Stress Condition | Degradation Observed | Method A (C18) - Resolution (Rs) of Major Degradant from Main Peak | Method B (Phenyl-Hexyl) - Resolution (Rs) of Major Degradant from Main Peak |
| Acid Hydrolysis | ~5% | 2.8 | 3.1 |
| Base Hydrolysis | ~12% | 3.5 | 4.2 |
| Oxidation | ~8% | 1.9 | 2.6 |
| Thermal | <1% | N/A | N/A |
| Photolytic | ~2% | 3.1 | 3.3 |
Interpretation: Both methods are stability-indicating. However, Method B provides significantly better resolution for the critical impurity generated under oxidative stress (Rs = 2.6 vs. 1.9). An Rs value > 2.0 is highly desirable for robust quantification, giving Method B a clear advantage.
Table 3: Linearity, Accuracy, and Precision These parameters demonstrate the quantitative reliability of the method across a range of concentrations.[6][11]
| Parameter | Acceptance Criteria | Method A (C18) Result | Method B (Phenyl-Hexyl) Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 | 0.9997 |
| Range | 0.05% to 150% of test conc. | Met | Met |
| Accuracy (% Recovery at 3 levels) | 98.0% - 102.0% | 99.1% - 101.2% | 99.5% - 100.8% |
| Precision (%RSD, Repeatability, n=6) | ≤ 2.0% | 0.65% | 0.51% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.88% | 0.72% |
Interpretation: Both methods demonstrate excellent linearity, accuracy, and precision, well within typical acceptance criteria for pharmaceutical analysis. Method B again shows slightly better precision.
Table 4: Detection & Quantitation Limits and Robustness
| Parameter | Method A (C18) Result | Method B (Phenyl-Hexyl) Result |
| Limit of Detection (LOD) | 0.015% | 0.012% |
| Limit of Quantitation (LOQ) | 0.05% | 0.04% |
| Robustness (Flow Rate ±0.1 mL/min) | SST Pass | SST Pass |
| Robustness (Column Temp. ±2°C) | SST Pass | SST Pass |
Interpretation: Both methods are robust and offer sufficient sensitivity for impurity profiling. Method B's slightly lower LOD and LOQ make it preferable for trace-level impurity analysis.
Part 4: Final Recommendation & Method Selection Logic
While both Method A (C18) and Method B (Phenyl-Hexyl) are valid and meet all ICH requirements for a stability-indicating purity method, the comparative data points to a superior choice.
Caption: Decision tree for selecting the optimal HPLC method.
Final Recommendation:
Method B, utilizing the Phenyl-Hexyl column, is the recommended procedure for the purity and stability analysis of this compound.
The primary justification for this choice is the significantly improved resolution of the critical impurity formed under oxidative stress.[3] This enhanced specificity provides a greater degree of confidence in the accuracy of purity results, especially during long-term stability studies where oxidative degradation may be a relevant pathway. Furthermore, Method B demonstrated marginally better performance across nearly all other validation parameters, including peak symmetry, efficiency, precision, and sensitivity. This cumulative evidence makes it the more robust and reliable method for routine use in a quality control environment.
This guide illustrates that while a standard C18 method can be acceptable, exploring alternative column selectivities is a critical step in developing a truly optimized and robust analytical procedure.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
US Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Agilent Technologies. Revisions per USP 621. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Journal of Chemistry. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. [Link]
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
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International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
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SIELC Technologies. (2018, February 16). Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
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Comparative IR Analysis Guide: 3-(4-Bromo-2-nitrophenyl)pyridine
The following guide provides an in-depth technical analysis of the IR absorption characteristics of 3-(4-Bromo-2-nitrophenyl)pyridine . It is designed for researchers and analytical chemists requiring rigorous validation of this specific biaryl intermediate, often utilized in medicinal chemistry scaffolds (e.g., for AMPA receptor antagonists or kinase inhibitors).
Executive Summary & Structural Logic
This compound is a heterobiaryl system comprising an electron-deficient pyridine ring coupled to a substituted benzene ring. Correct characterization requires distinguishing the vibrational modes of the pyridine moiety from the highly diagnostic nitro-aromatic signatures.
This guide compares the target molecule's spectral fingerprint against its synthetic precursors and structural analogs. By isolating specific frequency zones, researchers can definitively validate the success of cross-coupling reactions (e.g., Suzuki-Miyaura) and rule out common impurities like dehalogenated byproducts or unreacted starting materials.
Structural Fragmentation for Spectral Assignment
The molecule can be spectrally deconstructed into two distinct zones:
-
Zone A (Pyridine Ring): Characterized by C=N stretching and ring breathing modes.
-
Zone B (Nitro-Bromo-Phenyl): Dominated by strong NO₂ symmetric/asymmetric stretches and the C-Br fingerprint.
Detailed Spectral Analysis (The "Fingerprint")
The following table synthesizes expected experimental values based on structural analogs (e.g., 3-phenylpyridine, 4-bromo-2-nitroaniline) and substituent effects.
Table 1: Diagnostic IR Peak Assignments
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Nitro (NO₂) | Asymmetric Stretch | 1535 ± 15 | Strong | Primary Confirmation. Indicates presence of the nitro group. Shifts slightly lower if conjugated.[1] |
| Nitro (NO₂) | Symmetric Stretch | 1350 ± 15 | Strong | Primary Confirmation. Paired with the 1535 peak; essential for confirming the NO₂ moiety. |
| Pyridine Ring | C=N Ring Stretch | 1585 – 1570 | Med-Strong | Distinguishes the product from non-heterocyclic precursors (e.g., bromonitrobenzenes). |
| Pyridine Ring | Ring Breathing | ~1020 & ~710 | Medium | Characteristic of 3-substituted pyridines. |
| Aromatic C-H | Stretching (sp²) | 3100 – 3000 | Weak | General aromatic indicator.[2] Look for multiple weak bands above 3000.[2][3] |
| C-Br | Aryl-Bromide Stretch | 1070 (in-plane) | Med-Weak | Often obscured in the fingerprint region. |
| C-Br | C-Br Stretch | ~600 – 550 | Medium | Critical for Purity. Loss of this peak suggests dehalogenation (a common side reaction). |
Comparative Validation: Product vs. Precursors
In a drug development context, the most critical task is distinguishing the product from starting materials. This comparison assumes a standard synthesis route (e.g., Suzuki coupling of 3-pyridineboronic acid + 1,4-dibromo-2-nitrobenzene).
Table 2: Differentiating the Target from Impurities
| Component | Key Differentiator (IR Signal) | Status |
| Target Product | Contains: Pyridine C=N (~1580), NO₂ (~1535/1350), C-Br (~600). Lacks: O-H broad band. | PASS |
| Precursor A (3-Pyridineboronic acid) | Contains: Broad O-H stretch (3200–3400 cm⁻¹) from boronic acid. Lacks: NO₂ peaks, C-Br peaks. | FAIL (Unreacted Boronic Acid) |
| Precursor B (1,4-Dibromo-2-nitrobenzene) | Contains: Strong NO₂, Strong C-Br. Lacks: Pyridine C=N (~1580 cm⁻¹), Pyridine ring breathing (~710 cm⁻¹). | FAIL (Unreacted Halide) |
| Impurity C (Des-bromo analog) | Contains: Pyridine + Nitro signals. Lacks: C-Br stretch (~600 cm⁻¹). | FAIL (Dehalogenation) |
Experimental Protocol: High-Resolution Characterization
To resolve the critical low-frequency C-Br bands and the sharp Nitro peaks, specific sample preparation is required.
Method A: ATR (Attenuated Total Reflectance) – Rapid Screening
-
Best for: Quick confirmation of the NO₂ and Pyridine signals.
-
Crystal Type: Diamond or ZnSe.
-
Protocol:
-
Place ~2 mg of solid sample on the crystal.
-
Apply high pressure to ensure contact (critical for hard crystalline solids).
-
Scan range: 4000 – 600 cm⁻¹.
-
Note: ATR often cuts off below 600 cm⁻¹, potentially masking the primary C-Br stretch.
-
Method B: KBr Pellet – Definitive Structural Proof
-
Best for: Resolving the C-Br stretch (<600 cm⁻¹) and fingerprint region details.
-
Protocol:
-
Mix 1-2 mg of sample with 100-200 mg of spectroscopic grade KBr (dried).
-
Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).
-
Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Scan range: 4000 – 400 cm⁻¹.
-
Decision Logic & Visualization
The following diagrams illustrate the structural fragmentation for spectral assignment and the logical workflow for validating the compound.
Diagram 1: Spectral Assignment Logic
Caption: Deconstruction of the molecule into spectral zones. Zone A (Pyridine) provides scaffold ID; Zone B (Phenyl) confirms functionalization.
Diagram 2: Validation Workflow
Caption: Step-by-step decision tree for validating product identity against common synthetic impurities.
References
-
BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from
-
NIST Chemistry WebBook. 4'-Bromo-2'-nitroacetanilide IR Spectrum.[4] National Institute of Standards and Technology.[4] Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for general functional group frequencies).
-
Sigma-Aldrich. 4-Bromo-2-nitroaniline Product & Safety Data. Retrieved from
Sources
A Senior Application Scientist's Guide to Distinguishing 3-(4-Bromo-2-nitrophenyl)pyridine from Starting Materials
Introduction
In the synthesis of complex organic molecules, particularly within drug discovery and development, the unambiguous identification and characterization of the final product are paramount. The successful synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine, a biaryl compound of interest, is often achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for its efficiency in forming carbon-carbon bonds.[1][2][3]
However, the completion of the reaction does not guarantee purity. The crude product is invariably a mixture containing the desired compound, unreacted starting materials, and various side products. For researchers and process chemists, the critical next step is to definitively distinguish the product from its precursors to ensure the integrity of downstream applications and to optimize the reaction conditions.
This guide provides an in-depth, experience-driven comparison of analytical techniques to reliably distinguish this compound from its common starting materials: 3-Pyridylboronic acid and 1,4-Dibromo-2-nitrobenzene . We will explore the causality behind experimental choices and provide validated protocols to ensure scientific rigor.
The Synthetic Context: A Suzuki-Miyaura Coupling
The formation of this compound involves creating a C-C bond between a pyridine ring and a nitrophenyl ring. The Suzuki-Miyaura reaction is ideal for this transformation.[4]
The likely synthetic route is the coupling of 3-Pyridylboronic acid with 1,4-Dibromo-2-nitrobenzene in the presence of a palladium catalyst and a base. The primary analytical challenge is to confirm the complete consumption of these starting materials and isolate the pure product.
At-a-Glance: Key Differentiating Properties
A preliminary assessment can be made by comparing the fundamental physicochemical properties of the product and starting materials. These differences form the basis for the separation and characterization techniques discussed later.
| Property | 3-Pyridylboronic acid | 1,4-Dibromo-2-nitrobenzene | This compound (Product) | Rationale for Distinction |
| Molecular Weight | 122.92 g/mol [5] | 280.90 g/mol [6][7] | 280.99 g/mol (Calculated) | The product's molecular weight is very close to the dibromo starting material but significantly different from the boronic acid. Mass spectrometry is essential. |
| Melting Point (°C) | >300 °C[8][9] | 83-91 °C[7] | Not readily available, but expected to be significantly different from starting materials. | A sharp, distinct melting point for the purified product compared to the starting materials indicates purity. |
| Polarity | High (due to -B(OH)₂) | Low-Medium (non-polar benzene core) | Medium (presence of pyridine N and NO₂) | This difference is the cornerstone of chromatographic separation (TLC, HPLC, Column). |
| Solubility | Slightly soluble in methanol.[8] | Insoluble in water. | Expected to be soluble in common organic solvents like DCM, EtOAc. | Differential solubility can be exploited during workup and purification. |
| UV-Vis Chromophore | Aromatic Pyridine | Nitroaromatic | Extended conjugated system (biaryl) | The extended conjugation in the product will shift the λmax to a longer wavelength compared to the individual starting materials. |
Analytical Techniques: A Multi-faceted Approach
No single technique is sufficient for absolute confirmation. A logical, integrated workflow employing multiple orthogonal techniques is the industry standard for ensuring product identity and purity.
Thin-Layer Chromatography (TLC): The First Line of Analysis
Expertise & Experience: TLC is an indispensable tool for rapid, real-time reaction monitoring and for developing conditions for large-scale purification via column chromatography.[10] The significant polarity difference between the highly polar 3-pyridylboronic acid, the less polar 1,4-dibromo-2-nitrobenzene, and the product of intermediate polarity makes TLC an ideal first-pass analytical method.
The goal is to find a solvent system where the product has a retention factor (Rf) of ~0.3-0.4, and the starting materials have distinctly different Rf values.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve small amounts of the crude reaction mixture, and pure starting material standards in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot them separately on the TLC plate.
-
Eluent Selection: Start with a non-polar solvent and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v).
-
Development: Place the plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light (254 nm): All three compounds are UV active and will appear as dark spots.[11]
-
Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized. The product and starting materials will appear as yellow-brown spots on a purple background.[12] Pyridine-containing compounds can sometimes be challenging to visualize with KMnO₄ alone.[12]
-
Iodine Chamber: Provides a general-purpose, non-destructive visualization method, appearing as brownish spots.[12]
-
Expected Outcome: You should observe three distinct spots for the crude mixture: one corresponding to 1,4-dibromo-2-nitrobenzene (highest Rf), one for the product (intermediate Rf), and one for 3-pyridylboronic acid (lowest Rf, may remain at the baseline).
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
Expertise & Experience: For quantitative analysis of purity and detection of minor impurities, HPLC is the method of choice.[13] A reversed-phase method is typically effective for separating aromatic nitro compounds.[14][15][16][17] The separation is based on the differential partitioning of the analytes between the non-polar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 or Phenyl-Hexyl column (Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds).[14][16]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile or Methanol (B), often with 0.1% formic acid to improve peak shape.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detection: UV detector set at 254 nm, as all compounds possess strong chromophores.[13][17]
-
Sample Preparation: Dissolve a small amount of the crude material in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.
Expected Outcome: A clean chromatogram with baseline-separated peaks. The elution order will typically be 3-pyridylboronic acid (most polar, shortest retention time), followed by the product, and then 1,4-dibromo-2-nitrobenzene (least polar, longest retention time). The peak area percentage can be used to determine the purity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
Expertise & Experience: NMR is the most powerful tool for confirming the molecular structure. Both ¹H and ¹³C NMR are essential. The key is to identify signals unique to the product that are absent in the starting materials. For complex spectra, 2D NMR techniques like COSY can be invaluable for assigning proton correlations.[18]
Key Diagnostic Signals:
| Spectrum | Starting Material: 3-Pyridylboronic acid | Starting Material: 1,4-Dibromo-2-nitrobenzene | Product: this compound |
| ¹H NMR | Signals in the aromatic region (7.5-8.8 ppm) characteristic of a 3-substituted pyridine. Broad singlet for B(OH)₂ protons. | A distinct three-proton spin system in the aromatic region. | A complex aromatic region showing signals from both the pyridine and the nitrophenyl rings. The key is the presence of both sets of aromatic patterns, often with shifts influenced by the new C-C bond.[19][20][21] |
| ¹³C NMR | ~5-6 signals for the pyridine ring. | 6 signals for the substituted benzene ring. | Approximately 11 distinct signals in the aromatic region, confirming the presence of both rings in the final structure.[22] |
The formation of the new C-C bond removes the C-B and C-Br bonds of the starting materials, leading to significant changes in the chemical shifts of the adjacent carbons (ipso-carbons), which can be diagnostic in the ¹³C NMR spectrum.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of identity. A critical feature to exploit here is the characteristic isotopic pattern of bromine.
Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[23][24] This means any fragment containing one bromine atom will show up as two peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[25][26]
Our starting material, 1,4-dibromo-2-nitrobenzene, contains two bromine atoms. This will result in a characteristic 1:2:1 isotopic pattern for its molecular ion peak (M, M+2, M+4).[25][26]
Expected MS Results:
-
3-Pyridylboronic acid: [M+H]⁺ at m/z 124.
-
1,4-Dibromo-2-nitrobenzene: A cluster of peaks around m/z 280, 282, and 284 in a ~1:2:1 ratio.
-
This compound (Product): A cluster of peaks for the molecular ion [M+H]⁺ around m/z 281 and 283 in a ~1:1 ratio, confirming the presence of a single bromine atom.
This clear difference in isotopic patterns between the dibromo starting material and the monobromo product is an unambiguous diagnostic tool.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from a crude reaction mixture to a fully validated, pure product.
Caption: Integrated workflow for the purification and validation of this compound.
Conclusion
Distinguishing this compound from its starting materials is a critical task that relies on a systematic and multi-technique approach. By leveraging the fundamental differences in polarity, molecular weight, and spectroscopic signatures, researchers can confidently monitor reaction progress, guide purification, and ultimately confirm the identity and purity of their target compound. The workflow presented here, beginning with rapid TLC analysis and culminating in definitive spectroscopic confirmation by NMR and MS, represents a robust and self-validating system essential for the rigorous standards of chemical and pharmaceutical research.
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United States Environmental Protection Agency. (2025, October 15). 1,4-Dibromo-2-methyl-3-nitrobenzene Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibromo-2-nitro- (CAS 3460-18-2). Retrieved from Cheméo. [Link]
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Al-Qaradawi, S. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from Loughborough University Research Repository. [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from Organic Syntheses. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from ResearchGate. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Retrieved from YouTube. [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(4-Bromo-2-nitrophenyl)pyridine
An Expert Guide to Personal Protective Equipment for Handling 3-(4-Bromo-2-nitrophenyl)pyridine
A Note from the Author, a Senior Application Scientist: In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to our diligence in safety. The compound this compound represents a class of molecules rich in potential but also demanding of our respect and caution. This guide is crafted not as a mere checklist, but as a deep dive into the why behind each safety protocol. By understanding the rationale, we empower ourselves to work more safely and effectively, building a culture of trust and scientific integrity from the bench up.
Deconstructing the Hazard: A Proactive Assessment
While a comprehensive toxicological profile for this compound may not be readily available, its structure provides critical clues to its potential hazards. The molecule is comprised of three key functional groups:
-
A Pyridine Ring: A heterocyclic aromatic amine.
-
A Nitro Group (-NO₂): Often associated with oxidative stress and potential toxicity.
-
A Bromo Group (-Br): A halogen that can increase a molecule's reactivity and permeability.
Based on data from structurally similar compounds, such as brominated pyridines and nitrophenyl derivatives, we must assume this compound is, at a minimum, a skin and eye irritant, harmful if swallowed or absorbed through the skin, and a respiratory irritant.[1][2][3][4][5][6] Therefore, a multi-faceted approach to personal protection is not just recommended; it is essential.
The Foundation of Safety: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is selected, the primary lines of defense must be in place. PPE is the final barrier between you and a potential hazard.
-
Engineering Control: All handling of this compound, from weighing solids to conducting reactions and workups, must be performed inside a properly functioning and certified chemical fume hood.[7][8][9] This is the most critical step in minimizing inhalation exposure.
-
Administrative Control: Adherence to established Standard Operating Procedures (SOPs), proper training, and restricting access to designated areas where this chemical is handled are paramount.
A Comprehensive PPE Protocol
The following PPE ensemble is required for all laboratory work involving this compound.
Eye and Face Protection: Your Non-Negotiable Shield
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with integrated side shields are mandatory at all times in the laboratory.[10]
-
Best Practice/Required for Splash Hazards: When handling solutions, performing transfers, or running reactions with a risk of splashing, a full-face shield must be worn over your safety glasses.[5][7][11] This provides a broader barrier protecting the entire face.
Skin and Body Protection: An Impermeable Defense
Dermal exposure is a significant risk with halogenated and nitro-aromatic compounds.[1][3]
-
Hand Protection: A single pair of standard nitrile gloves is insufficient for prolonged work with this class of compound. A double-gloving technique is required to provide robust protection.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A glove with higher chemical resistance, such as butyl rubber or a laminate film glove.
-
Rationale: This combination provides protection against a wider array of chemicals and solvents. The outer glove bears the brunt of any exposure, while the inner glove offers secondary protection during glove removal. Gloves must be changed immediately if contamination is suspected, and always before leaving the laboratory area.[11]
-
-
Body Protection: A flame-resistant (FR) laboratory coat with long sleeves and a snap or button front must be worn and kept fully fastened.[7][10] For procedures involving larger quantities (>5g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Attire: Long pants and fully enclosed shoes (covering the entire foot) are mandatory. Synthetic fabrics like polyester should be avoided as they can melt and fuse to the skin in the event of a fire.[7]
Respiratory Protection: A Contingency Plan
Under normal operating conditions within a fume hood, a respirator should not be necessary. However, for emergency situations, such as a large spill outside of containment, respiratory protection is critical.
-
Requirement: Use of a respirator requires prior medical clearance, annual fit-testing, and training under a formal institutional respiratory protection program.[7]
-
Type: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges and a P100 particulate pre-filter would be appropriate.
Safe Handling Workflow: A Step-by-Step Protocol
This workflow outlines the critical stages of working with this compound, ensuring safety is integrated into every step.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Plan
In all cases of exposure, seek immediate medical attention after performing first aid.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes.[1][2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention.[1][3]
Summary of PPE Requirements
| Body Area | Minimum Requirement | Recommended for Enhanced Safety/Splash Risk |
| Eyes | ANSI Z87.1 Safety Glasses with Side Shields | Full-Face Shield worn over Safety Glasses |
| Hands | Double Gloving: Nitrile (inner) & Butyl Rubber/Laminate (outer) | N/A (Double gloving is the standard) |
| Body | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Chemically Resistant Apron over Lab Coat |
| Respiratory | Work performed in a certified chemical fume hood | NIOSH-approved respirator for emergency spill response only |
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The Ohio State University, Department of Chemistry and Biochemistry. Flame Resistant PPE. Available at: [Link]
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Washington State University, Environmental Health & Safety. SOP Template for Pyridine. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
